molecular formula C15H20N2O2S2 B2471907 1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034510-93-3

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2471907
CAS RN: 2034510-93-3
M. Wt: 324.46
InChI Key: AVHXYYDKYHBZNV-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea, also known as THP-Urea, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research studies.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Flexible urea derivatives have been synthesized and assessed for antiacetylcholinesterase activity, optimizing the spacer length linking two pharmacophoric moieties. This research suggests potential applications in designing inhibitors for enzymes like acetylcholinesterase, which are relevant in conditions like Alzheimer's disease (Vidaluc et al., 1995).

Neuropeptide Y5 Receptor Antagonists

Urea derivatives have been identified and optimized as potent neuropeptide Y5 (NPY5) receptor antagonists. This indicates their potential use in developing treatments for disorders related to the NPY5 receptor, highlighting the versatility of urea derivatives in drug development (Fotsch et al., 2001).

Anticonvulsant Activity

A series of urea/thiourea derivatives have been synthesized and evaluated for anticonvulsant activity. This research points towards the potential use of urea derivatives in the development of new anticonvulsant medications, demonstrating the therapeutic versatility of these compounds (Thakur et al., 2017).

PI3 Kinase Inhibitor Metabolite Synthesis

The synthesis of an active metabolite of a potent PI3 kinase inhibitor has been described, emphasizing the role of urea derivatives in the metabolic pathways of significant pharmacological agents. This can inform research on the metabolic stability and activity of pharmaceuticals (Chen et al., 2010).

Hydroamination Catalysis

Urea derivatives have been used in catalytic processes, such as the intramolecular hydroamination of N-alkenyl ureas, showcasing their potential application in synthetic chemistry and material science (Bender & Widenhoefer, 2006).

properties

IUPAC Name

1-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S2/c18-8-6-12(14-4-2-10-21-14)5-7-16-15(19)17-11-13-3-1-9-20-13/h1-4,9-10,12,18H,5-8,11H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHXYYDKYHBZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Hydroxy-3-(thiophen-2-yl)pentyl)-3-(thiophen-2-ylmethyl)urea

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